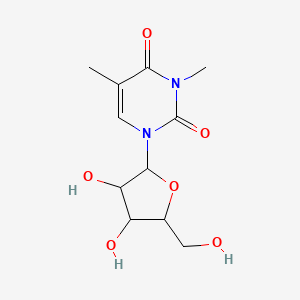

N3-Methyl-5-methyluridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O6/c1-5-3-13(11(18)12(2)9(5)17)10-8(16)7(15)6(4-14)19-10/h3,6-8,10,14-16H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDUADFFHKCTHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N(C1=O)C)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Role of N3-methyluridine (m3U) in Ribosomal RNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-methyluridine (m3U) is a post-transcriptional modification of ribosomal RNA (rRNA) found in all three domains of life. This methylation occurs at the N3 position of a uridine (B1682114) residue and is catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent methyltransferases. While the presence of m3U has been known for decades, its precise biological roles are still being elucidated. This technical guide provides a comprehensive overview of the current understanding of m3U in rRNA, focusing on its function, the enzymes responsible for its synthesis, and its impact on ribosome biogenesis and function. We will delve into the quantitative effects of this modification, detail key experimental protocols for its study, and visualize the molecular pathways in which it is involved.

Core Concepts: The Significance of m3U in rRNA

N3-methyluridine is a methylated nucleoside present in the ribosomal RNA of archaea, eubacteria, and eukaryotes.[1] In bacteria like Escherichia coli, the RsmE enzyme methylates U1498 in the 16S rRNA.[2] In yeast (Saccharomyces cerevisiae), two m3U modifications are found in the 25S rRNA at positions U2634 and U2843, catalyzed by the methyltransferases Bmt5 and Bmt6, respectively.[1] In higher eukaryotes, including flies and humans, the Ptch/SPOUT1 enzyme is responsible for a single m3U modification in the 28S rRNA.[2]

The location of m3U within functionally critical regions of the ribosome, such as the peptidyl transferase center (PTC), suggests its importance in the core functions of protein synthesis.[1][2] The methylation of the N3 position of uridine disrupts one of the two hydrogen bonds it can form with adenine, thereby reducing the base-pairing strength.[2] This alteration in base pairing potential can influence rRNA structure, ribosome assembly, and the interaction of the ribosome with other molecules like tRNA.[3] The loss of this single methyl group can lead to significant physiological consequences, including growth defects and, in some organisms, lethality.[2]

Quantitative Effects of N3-methyluridine in rRNA

The presence or absence of m3U in rRNA has been shown to quantitatively impact several aspects of ribosome function. The following tables summarize the available quantitative data.

| Organism | rRNA Position | Effect of m3U Absence | Measurement | Fold Change/Value | Reference |

| Drosophila melanogaster | U3485 (28S) | Reduced translational efficiency | O-propargyl-puromycin (OPP) incorporation | ~20% decrease | [2] |

| Escherichia coli | U1498 (16S) | Growth defect | Competitive growth assay | Not specified | [2] |

Table 1: Quantitative Data on the Impact of m3U on Translational Efficiency. This table summarizes the quantitative effects of the absence of N3-methyluridine on the efficiency of protein synthesis.

| Organism & Condition | Wild-Type MIC (µg/mL) | Mutant (lacking m3U) MIC (µg/mL) | Antibiotic | Reference |

| Escherichia coli | <0.5 | Not specified | Gentamicin | [4] |

| Escherichia coli | 150 | >3000 (with erm gene) | Erythromycin | [5] |

| Escherichia coli | Not specified | Not specified | Kasugamycin | [5] |

| Escherichia coli | Not specified | Not specified | Spectinomycin | [6] |

Table 2: Minimum Inhibitory Concentration (MIC) Values for Various Antibiotics. This table presents MIC values for several antibiotics in wild-type and, where available, mutant strains. Note that direct comparisons for rsmE mutants are still limited in the literature.

Key Experimental Protocols

The study of m3U in rRNA relies on a variety of specialized molecular biology techniques. Below are detailed protocols for some of the key experiments cited in this guide.

Protocol 1: In Vitro rRNA Methyltransferase Assay

This protocol is adapted from methods used to characterize RNA methyltransferase activity.[7]

Objective: To determine the in vitro activity of a putative m3U methyltransferase on an rRNA substrate.

Materials:

-

Recombinant putative m3U methyltransferase (e.g., RsmE, Bmt5, Bmt6, or Ptch/SPOUT1)

-

In vitro transcribed rRNA substrate containing the target uridine

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

Methyltransferase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

DEAE-cellulose filter discs

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

2 µg of in vitro transcribed rRNA substrate

-

1 µg of recombinant methyltransferase

-

1 µL of [³H]-SAM (specific activity ~80 Ci/mmol)

-

Methyltransferase reaction buffer to a final volume of 20 µL.

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for E. coli enzymes) for 1 hour.

-

RNA Precipitation: Stop the reaction and precipitate the RNA by adding 100 µL of 5% trichloroacetic acid (TCA). Incubate on ice for 15 minutes.

-

Filtering: Spot the reaction mixture onto a DEAE-cellulose filter disc. Wash the disc three times with 5% TCA and once with ethanol (B145695) to remove unincorporated [³H]-SAM.

-

Quantification: Dry the filter disc and place it in a scintillation vial with a scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.

-

Controls: Include a negative control reaction without the enzyme and a positive control with a known methyltransferase.

Protocol 2: Primer Extension Analysis to Detect rRNA Modification

This protocol is a standard method for identifying modified nucleotides in RNA, which can cause reverse transcriptase to pause or stop.[1]

Objective: To detect the presence of m3U in an rRNA sample by observing a stop in reverse transcription.

Materials:

-

Total RNA or purified rRNA

-

A DNA primer labeled at the 5'-end with ³²P, complementary to a sequence downstream of the putative m3U site

-

Reverse transcriptase (e.g., AMV or SuperScript)

-

dNTP mix (dATP, dCTP, dGTP, dTTP)

-

Dideoxynucleotide sequencing ladder mix (ddATP, ddCTP, ddGTP, ddTTP)

-

Annealing buffer (e.g., 10 mM Tris-HCl pH 8.3, 50 mM KCl)

-

Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea)

Procedure:

-

Primer Annealing: Mix 1-5 µg of RNA with 1 pmol of ³²P-labeled primer in annealing buffer. Heat to 90°C for 2 minutes and then slowly cool to room temperature to allow the primer to anneal to the RNA template.

-

Reverse Transcription: Add reverse transcriptase buffer, dNTPs, and reverse transcriptase to the annealed primer-RNA mix. Incubate at 42°C for 30-60 minutes.

-

Sequencing Ladder: In parallel, perform Sanger sequencing reactions using the same primer and a DNA template corresponding to the rRNA sequence.

-

Gel Electrophoresis: Stop the reverse transcription reaction by adding a formamide-based loading buffer. Denature all samples (reverse transcription reaction and sequencing ladder) by heating at 95°C for 5 minutes. Load the samples onto a denaturing polyacrylamide gel.

-

Visualization: After electrophoresis, expose the gel to a phosphor screen or X-ray film. The position of the reverse transcription stop, corresponding to the m3U modification, can be determined by comparing its migration to the sequencing ladder.

Signaling Pathways and Molecular Mechanisms

The precise molecular mechanisms by which m3U exerts its effects are still under investigation. However, its location within key functional centers of the ribosome provides important clues.

Role of m3U in the Peptidyl Transferase Center (PTC)

In eukaryotes, the m3U modification is located within the PTC of the large ribosomal subunit.[2] The PTC is the catalytic core of the ribosome, responsible for peptide bond formation. The methylation at the N3 position of uridine alters the hydrogen bonding potential of the base, which could influence the precise positioning of the A- and P-site tRNAs during translation.[2][8] This subtle structural change may impact the efficiency and fidelity of peptide bond formation.

Involvement of m3U Methyltransferases in 60S Ribosome Biogenesis

In yeast, the Bmt5 and Bmt6 enzymes catalyze the formation of m3U in the 25S rRNA.[1] These modifications are introduced during the complex process of 60S ribosomal subunit assembly. Bmt5 is localized to the nucleolus, while Bmt6 is found predominantly in the cytoplasm, suggesting that the two m3U modifications occur at different stages of ribosome maturation.[1] The proper timing of these modifications is likely crucial for the correct folding of the rRNA and the assembly of ribosomal proteins.

Conclusion and Future Directions

N3-methyluridine is a conserved rRNA modification that plays a significant role in ribosome function and biogenesis. While the enzymes responsible for its formation have been identified in several key model organisms, the precise molecular consequences of this modification are still being unraveled. The lack of extensive quantitative data on its impact on translation fidelity, ribosome stability, and antibiotic resistance highlights areas ripe for future investigation. Further research into the detailed mechanisms of action of m3U and its associated methyltransferases will not only enhance our fundamental understanding of protein synthesis but may also open new avenues for the development of novel therapeutic agents that target ribosome function. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further explore the intricate world of rRNA modifications.

References

- 1. Identification of novel methyltransferases, Bmt5 and Bmt6, responsible for the m3U methylations of 25S rRNA in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Ptch/SPOUT1 methyltransferase deposits an m3U modification on 28S rRNA for normal ribosomal function in flies and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Systematic and quantitative analysis of stop codon readthrough in Rett syndrome nonsense mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tuning the ribosome: The influence of rRNA modification on eukaryotic ribosome biogenesis and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectinomycin resistance due to a mutation in an rRNA operon of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ribosome finally begins to yield its complete structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simulating movement of tRNA into the ribosome during decoding - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5-Methyluridine (m5U) in tRNA Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transfer RNA (tRNA) is a critical component of the protein synthesis machinery, and its stability is paramount for cellular function. Post-transcriptional modifications of tRNA are key determinants of its structure, stability, and function. Among the more than 150 identified modifications, 5-methyluridine (B1664183) (m5U), particularly at position 54 in the T-loop (m5U54), is one of the most conserved and widespread. This technical guide provides a comprehensive overview of the multifaceted role of m5U in tRNA stability, integrating current research findings on its impact on tRNA maturation, folding, aminoacylation, and protection from degradation. Detailed experimental protocols for assessing tRNA stability and modification status are provided, along with visual representations of the key molecular pathways and experimental workflows.

The Biochemical Significance of 5-Methyluridine (m5U) in tRNA

5-methyluridine is a modified nucleoside derived from uridine (B1682114) through the enzymatic addition of a methyl group at the 5th carbon of the uracil (B121893) base. This seemingly minor modification, particularly at the highly conserved position 54 within the T-loop of most tRNAs, has profound implications for tRNA biology.

Enzymatic Synthesis of m5U54

The methylation of U54 is catalyzed by a class of S-adenosyl-L-methionine (SAM)-dependent enzymes known as tRNA (m5U54)-methyltransferases. In bacteria, such as Escherichia coli, this enzyme is TrmA.[1] In eukaryotes, the homologous enzymes are Trm2 in yeast (Saccharomyces cerevisiae) and TRMT2A and TRMT2B in mammals, which are responsible for modifying cytosolic and mitochondrial tRNAs, respectively.[2] The catalytic mechanism involves a conserved cysteine residue that forms a transient covalent adduct with the C6 of uracil, facilitating the nucleophilic attack of C5 on the methyl group of SAM.[1]

Contribution to tRNA Structure and Thermal Stability

The m5U54 modification plays a direct role in stabilizing the tertiary L-shaped structure of tRNA. The methyl group increases the hydrophobicity and stacking capabilities of the base.[3] This enhanced stacking contributes to the overall thermal stability of the tRNA molecule, as evidenced by an increased melting temperature (Tm) in m5U54-containing tRNAs.[3][4] Furthermore, m5U54 often forms a reverse Hoogsteen base pair with 1-methyladenosine (B49728) at position 58 (m1A58), an interaction that is crucial for maintaining the rigid elbow structure of the tRNA.[5]

Functional Roles of m5U54 in tRNA Metabolism and Quality Control

Beyond its structural role, m5U54 is deeply integrated into the lifecycle of tRNA, from its maturation to its ultimate fate. The enzymes responsible for this modification also possess chaperone activity, highlighting a dual function in ensuring tRNA integrity.

A Chaperone Function in tRNA Folding and Maturation

The TrmA/Trm2 enzymes exhibit a chaperone function that is independent of their catalytic methyltransferase activity.[6] They can bind to and facilitate the correct folding of tRNA molecules, a critical step in their maturation.[6] This chaperone activity itself contributes to the overall stability of the tRNA population within a cell. The absence of these enzymes, not just the m5U54 modification, can lead to global defects in tRNA maturation and function.[7]

Impact on Aminoacylation Efficiency

The proper folding and modification status of a tRNA are prerequisites for its efficient charging with the correct amino acid by aminoacyl-tRNA synthetases. The presence of m5U54, along with the associated chaperone activity of TrmA/Trm2, leads to a global increase in the levels of aminoacylated tRNAs.[7] This suggests that m5U54 is part of a quality control checkpoint that ensures only correctly folded and modified tRNAs are presented for aminoacylation.

Protection Against tRNA Degradation Pathways

Hypomodified tRNAs, including those lacking m5U54, are recognized by cellular surveillance systems and targeted for degradation. In yeast, a "rapid tRNA decay" (RTD) pathway involving the 5'-3' exonucleases Rat1 and Xrn1 degrades mature tRNAs that lack certain modifications.[8][9] More recently, a direct link has been established between the lack of m5U54 and the generation of tRNA-derived small RNAs (tsRNAs).[2] In human cells, the knockdown of TRMT2A leads to m5U54 hypomodification, which is followed by the cleavage of tRNAs near the anticodon by the ribonuclease angiogenin (B13778026) (ANG), resulting in the accumulation of 5'tiRNAs (tRNA-derived stress-induced RNAs).[2] This indicates that m5U54 serves as a protective mark against tRNA cleavage.

Quantitative Data on the Impact of m5U54 on tRNA Stability

The following tables summarize the quantitative effects of the m5U54 modification on key parameters of tRNA stability. The data is compiled from various studies and may vary depending on the specific tRNA isoacceptor and the experimental conditions.

| tRNA Species | Presence of m5U54 | Melting Temperature (Tm) (°C) | ΔTm (°C) | Reference |

| E. coli tRNAMet | + | Not specified | +3 | [4] |

| E. coli tRNASer | + | Not specified | Increased | [3] |

| Thermophile tRNAs (general) | + (as m5s2U54) | Not specified | Increased | [3] |

| Human tRNAiMet | - (naturally lacks U54) | 76.2 - 77.3 | N/A | |

| Human tRNAeMet | + | 76.6 | N/A |

| Parameter | Condition | Organism/Cell Line | Quantitative Change | Reference |

| tRNA Degradation | TRMT2A knockdown (m5U54 hypomodification) | Human HeLa cells | 50-100% increase in specific 5'tiRNAs | |

| Aminoacylation | ΔtrmA/ΔtruB | E. coli | ~10% global decrease in aminoacylation | [7] |

| Protein Synthesis Rate | TRMT2A knockdown | Human HeLa cells | ~20% reduction | [9] |

| m5U Modification Level | TRMT2A knockdown | Human HeLa cells | 37.7% reduction in total m5U per tRNA | [9] |

Experimental Protocols for Assessing tRNA Stability

This section provides detailed methodologies for key experiments used to investigate the role of m5U54 in tRNA stability.

Northern Blot Analysis for tRNA Integrity and Fragmentation

Northern blotting is a classical technique to assess the size and abundance of specific RNA molecules, making it well-suited for analyzing tRNA integrity and the presence of degradation fragments.

Materials:

-

Total RNA isolated under acidic conditions (to preserve aminoacylation if being assessed simultaneously)

-

15% denaturing polyacrylamide gel (with 7-8 M urea)

-

1x TBE buffer (Tris/Borate/EDTA)

-

Nylon membrane

-

UV crosslinker

-

Hybridization oven

-

5' end-labeled DNA oligonucleotide probes (radiolabeled with [γ-³²P]ATP or non-radioactively labeled)

-

Hybridization buffer (e.g., PerfectHyb™ Plus)

-

Wash buffers (varying stringency, e.g., SSC-based)

-

Phosphorimager or chemiluminescence detector

Procedure:

-

RNA Electrophoresis:

-

Mix 5-10 µg of total RNA with an equal volume of 2x RNA loading dye (containing formamide, formaldehyde, and bromophenol blue/xylene cyanol).

-

Denature the samples by heating at 65-70°C for 10 minutes, then immediately place on ice.

-

Load the samples onto a pre-run 15% denaturing polyacrylamide gel.

-

Run the gel in 1x TBE buffer at a constant voltage until the bromophenol blue dye front is near the bottom of the gel.

-

-

RNA Transfer:

-

Carefully separate the gel plates and equilibrate the gel in 0.5x TBE for 15 minutes.

-

Transfer the RNA from the gel to a positively charged nylon membrane using a semi-dry or wet electroblotting apparatus.

-

After transfer, rinse the membrane in 2x SSC and UV-crosslink the RNA to the membrane.

-

-

Hybridization:

-

Pre-hybridize the membrane in hybridization buffer for at least 1 hour at the appropriate temperature (typically 37-42°C for tRNA probes).

-

Prepare the labeled probe by denaturing it at 95-100°C for 5 minutes and then quickly chilling on ice.

-

Add the denatured probe to fresh hybridization buffer and incubate with the membrane overnight with gentle agitation.

-

-

Washing and Detection:

-

Wash the membrane with low-stringency wash buffer (e.g., 2x SSC, 0.1% SDS) at room temperature to remove unbound probe.

-

Perform one or more high-stringency washes (e.g., 0.1x SSC, 0.1% SDS) at an elevated temperature to remove non-specifically bound probe.

-

Expose the membrane to a phosphor screen (for radiolabeled probes) or apply the appropriate substrate for chemiluminescent detection.

-

Image the blot using a phosphorimager or chemiluminescence imager.

-

Primer Extension Analysis to Detect m5U Modification

Primer extension can be used to map the 5' ends of RNA molecules and to detect the presence of modified bases that cause reverse transcriptase to pause or fall off the template. While m5U itself does not typically cause a strong stop, its absence can alter the local RNA structure, which might be detected as a change in the reverse transcription pattern. More direct methods for m5U detection often rely on mass spectrometry or specialized chemical treatments followed by sequencing.

Materials:

-

Total RNA

-

5' end-labeled DNA primer (complementary to a region downstream of U54)

-

Reverse transcriptase (e.g., AMV or SuperScript)

-

dNTP mix

-

Hybridization buffer

-

Denaturing polyacrylamide sequencing gel

Procedure:

-

Primer Annealing:

-

Mix 5-10 µg of total RNA with an excess of the 5' end-labeled primer in hybridization buffer.

-

Heat the mixture to 65-80°C for 10 minutes to denature the RNA, then allow it to cool slowly to the annealing temperature (typically 42-58°C, depending on the primer) and incubate for 1-2 hours.

-

-

Reverse Transcription:

-

To the annealed primer-RNA duplex, add the reverse transcription reaction mix containing buffer, dNTPs, and reverse transcriptase.

-

Incubate at the optimal temperature for the reverse transcriptase (e.g., 42°C for AMV) for 1-2 hours.

-

-

Analysis of cDNA Products:

-

Stop the reaction and precipitate the cDNA products.

-

Resuspend the products in sequencing loading dye.

-

Run the samples on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated using the same primer to precisely map the stop sites.

-

In Vitro tRNA Decay Assay

This assay measures the intrinsic stability of a specific tRNA by monitoring its degradation over time in a cell-free extract or with purified nucleases.

Materials:

-

In vitro transcribed and purified tRNA (with and without m5U54)

-

Cell-free extract (e.g., S100 fraction) or purified nuclease

-

Reaction buffer

-

Quenching solution (e.g., containing EDTA and a denaturant)

-

Northern blot analysis setup (as described above)

Procedure:

-

Reaction Setup:

-

Incubate the purified tRNA in the reaction buffer with the cell-free extract or nuclease at the desired temperature (e.g., 37°C).

-

-

Time Course Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots of the reaction and immediately add them to the quenching solution to stop the degradation.

-

-

Analysis:

-

Analyze the samples from each time point by northern blotting to visualize the amount of full-length tRNA remaining.

-

Quantify the band intensities and plot the percentage of remaining tRNA versus time to determine the tRNA half-life.

-

Quantification of tRNA Aminoacylation Levels using Charge tRNA-Seq

This high-throughput sequencing-based method allows for the precise quantification of the fraction of each tRNA that is aminoacylated (charged).

Principle: The method relies on the chemical protection of the 3' end of charged tRNAs from periodate (B1199274) oxidation. Uncharged tRNAs have a free 2',3'-cis-diol at their 3' terminus, which is oxidized by periodate. Subsequent β-elimination removes the terminal adenosine, leaving a 3'-phosphate. Charged tRNAs are protected from this reaction. By sequencing the tRNA population, the ratio of tRNAs with an intact 3'-CCA end (charged) to those with a truncated 3'-CC end (uncharged) can be determined for each tRNA isoacceptor.

Abbreviated Workflow:

-

RNA Isolation: Isolate total RNA under acidic conditions (pH 4.5-5.0) to preserve the labile aminoacyl bond.

-

Periodate Treatment and β-Elimination: Treat the RNA with sodium periodate, followed by a high pH treatment (e.g., with lysine) to induce β-elimination in the uncharged tRNAs.

-

tRNA-Seq Library Preparation:

-

Deacylate the remaining charged tRNAs.

-

Ligate a 3' adapter to the tRNAs.

-

Perform reverse transcription with a primer that incorporates a unique molecular identifier (UMI).

-

Ligate a 5' adapter.

-

Amplify the library by PCR.

-

-

High-Throughput Sequencing and Data Analysis:

-

Sequence the library on an Illumina platform.

-

Align the reads to a reference library of tRNA sequences.

-

For each tRNA isoacceptor, calculate the charging level as the ratio of reads ending in CCA to the total reads (CCA + CC).

-

Visualizing the Role of m5U in tRNA Stability and Quality Control

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Signaling Pathway: The Dual Function of TrmA/Trm2 in tRNA Maturation

Caption: Dual role of TrmA/Trm2 in tRNA folding and methylation.

Experimental Workflow: Northern Blot for tRNA Stability Analysis

Caption: Workflow for analyzing tRNA stability via Northern blotting.

Logical Relationship: m5U54 in tRNA Quality Control and Degradation

Caption: The role of m5U54 in protecting tRNA from degradation.

Conclusion and Future Directions

The 5-methyluridine modification at position 54 is a critical determinant of tRNA stability and function. Its role extends from ensuring the correct three-dimensional structure of tRNA to protecting it from premature degradation. The enzymes that catalyze this modification have a dual function as both methyltransferases and chaperones, highlighting the intricate coupling of tRNA modification and folding. For researchers in basic science and drug development, understanding the mechanisms that govern tRNA stability is crucial. Dysregulation of tRNA modifications has been linked to various diseases, including cancer and neurological disorders. Therefore, the enzymes of the m5U54 pathway, such as TRMT2A, represent potential therapeutic targets. Future research will likely focus on elucidating the interplay between m5U54 and other tRNA modifications in response to cellular stress and in different disease states, as well as on the development of specific inhibitors of tRNA modifying enzymes for therapeutic applications.

References

- 1. stackoverflow.com [stackoverflow.com]

- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 3. dot | Graphviz [graphviz.org]

- 4. Combining Nanopore direct RNA sequencing with genetics and mass spectrometry for analysis of T-loop base modifications across 42 yeast tRNA isoacceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Northern & Southern Blot Protocols [sigmaaldrich.com]

N3-Methyl-5-methyluridine: A Technical Overview of a Synthetic Nucleoside Analog

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N3-Methyl-5-methyluridine, a synthetic nucleoside analog. Due to the limited availability of specific experimental data in peer-reviewed literature, this document summarizes the known properties of this compound and presents inferred methodologies and potential mechanisms of action based on related compounds and general chemical principles.

Introduction

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is compiled from chemical supplier databases.

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂O₆ |

| Molecular Weight | 272.25 g/mol |

| CAS Number | 3650-91-7 |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4(1H,3H)-dione |

| Synonyms | Uridine (B1682114), 3,5-dimethyl-; 3,5-Dimethyluridine |

| Boiling Point | 499.3±55.0 °C at 760 mmHg |

| Density | 1.5±0.1 g/cm³ |

Synthesis of this compound

Inferred Synthetic Pathway

The logical approach would be the sequential methylation of the N3 and C5 positions of the uridine scaffold. The order of these steps could be interchangeable, and protecting groups for the ribose hydroxyls would likely be necessary to ensure regioselectivity.

discovery and synthesis of modified pyrimidine nucleosides

An In-depth Technical Guide on the Discovery and Synthesis of Modified Pyrimidine (B1678525) Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modified pyrimidine nucleosides represent a cornerstone in the development of therapeutic agents, with profound impacts on the treatment of viral infections and cancer.[1][2] Their mechanism of action often involves mimicking natural nucleosides, thereby interfering with the synthesis of DNA and RNA.[1][3] This guide provides a comprehensive overview of the discovery, synthesis, and therapeutic applications of these vital compounds. It delves into the key structural modifications that enhance biological activity, details common synthetic methodologies, and presents the signaling pathways they target. This document is intended to serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.

Introduction: The Significance of Modified Pyrimidine Nucleosides

Pyrimidine nucleosides, including cytidine, thymidine, and uridine, are fundamental components of nucleic acids.[4][5] Chemical modifications to the pyrimidine base or the sugar moiety can lead to analogues that act as potent drugs.[4][6] These modifications can enhance the compound's stability, bioavailability, and target specificity.[6] The therapeutic value of these analogues lies in their ability to act as antimetabolites, competing with their natural counterparts and inhibiting critical cellular processes or viral replication.[1] Prominent examples of such drugs include Zidovudine (B1683550) (AZT) for HIV and Gemcitabine for various cancers, underscoring the profound impact of this class of molecules on modern medicine.[7]

Discovery and Therapeutic Applications

The journey of modified pyrimidine nucleosides from laboratory synthesis to clinical application is marked by significant breakthroughs in understanding disease mechanisms at a molecular level.

Antiviral Agents

A primary application of modified pyrimidine nucleosides is in antiviral therapy. By acting as chain terminators during viral DNA or RNA synthesis, these analogues effectively halt viral replication.[3][8]

-

Anti-HIV Agents: 3'-azido-3'-deoxythymidine (Zidovudine, AZT) was the first drug approved for the treatment of HIV.[9] Its discovery highlighted the potential of nucleoside analogues to combat retroviruses. The 3'-azido group is crucial for its activity, as it prevents the formation of the 3'-5' phosphodiester bond, leading to chain termination.[10] Structure-activity relationship (SAR) studies have shown that modifications at the C-5 position of the pyrimidine ring can also influence antiviral potency.[10]

-

Anti-Hepatitis C Virus (HCV) Agents: Sofosbuvir is a highly effective pyrimidine nucleotide analogue used to treat chronic hepatitis C.[8] It acts as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[8]

Anticancer Agents

In oncology, pyrimidine nucleoside analogues function by interfering with DNA synthesis and repair in rapidly dividing cancer cells.[1]

-

Gemcitabine: Used in the treatment of various cancers including pancreatic, breast, and lung cancer.[7]

-

5-Fluorouracil (5-FU): A widely used chemotherapeutic agent that inhibits thymidylate synthase, an enzyme critical for DNA synthesis.[11]

Antibacterial Agents

Research has also explored the potential of modified pyrimidine nucleosides as antibacterial agents, particularly against Mycobacterium tuberculosis.[12] Modifications at the C-5 position, such as the introduction of alkynyl groups, have shown promise in inhibiting mycobacterial growth.[12]

Key Synthetic Strategies

The synthesis of modified pyrimidine nucleosides involves a range of organic chemistry techniques. The choice of strategy depends on the desired modification on the pyrimidine base or the sugar moiety.

Modification of the Pyrimidine Ring

-

C-5 Position Modifications: The C-5 position of the pyrimidine ring is a common site for modification to enhance biological activity.[6]

-

Direct C-H Bond Activation: This approach allows for the functionalization of C-H bonds in the pyrimidine ring without the need for pre-activated substrates, offering a more efficient synthetic route.[13]

General Nucleoside Synthesis

The Vorbrüggen reaction is a widely used method for the synthesis of nucleosides. It involves the condensation of a protected and activated sugar derivative with a silylated nucleobase in the presence of a Lewis acid catalyst.[7]

Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design. In the context of pyrimidine nucleosides, replacing a part of the molecule with a bioisostere can improve potency, selectivity, and pharmacokinetic properties.[14][15] For example, a pyrimidine ring might be replaced by a pyridine (B92270) ring to alter hydrogen bonding capabilities and steric interactions within the target protein's binding site.[14]

Quantitative Data Summary

The following tables summarize key quantitative data for representative modified pyrimidine nucleosides.

Table 1: Antiviral Activity of Selected Pyrimidine Nucleoside Analogues

| Compound | Virus | Assay System | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |

| Zidovudine (AZT) | HIV-1 | Human peripheral blood mononuclear cells | 0.12 | >100 | >833 | [16] |

| 3'-azido-2',3'-dideoxyuridine | HIV-1 | Human peripheral blood mononuclear cells | - | - | - | [10] |

| 3'-azido-5-ethyl-2',3'-dideoxyuridine | HIV-1 | Human peripheral blood mononuclear cells | - | - | - | [10] |

| Compound 2i | Influenza A H1N1 | MDCK cells | 57.5 | >100 | >1.7 | [17] |

| Compound 5i | Influenza A H1N1 | MDCK cells | 24.3 | >100 | >4.1 | [17] |

| Compound 11c | Influenza A H1N1 | MDCK cells | 29.2 | >100 | >3.4 | [17] |

Table 2: Synthesis Yields of Modified Pyrimidine Nucleosides

| Reaction | Product | Yield (%) | Reference |

| Chlorination of 2'-deoxyuridine | 5-chloro-2'-deoxyuridine | 94 | [6] |

| Three-step synthesis of 5-chlorocytidine | 5-chlorocytidine | 41 (overall) | [6] |

| Synthesis of 5-chloro-2'-deoxycytidine | 5-chloro-2'-deoxycytidine | 62 | [6] |

Experimental Protocols

General Synthesis of Zidovudine (AZT)

Zidovudine was first synthesized in 1964.[9] A common synthetic route involves the following key steps:

-

Mesylation: 1'-(2'-deoxy-5'-O-trityl-β-D-lyxosyl)thymine is treated with methanesulfonyl chloride (mesyl chloride) in pyridine. This step converts the 3'-hydroxyl group into a good leaving group (mesylate).[9]

-

Azidation: The resulting sulfonate is then reacted with lithium azide (B81097) (LiN₃) in a solvent like N,N-dimethylformamide (DMF). The azide ion displaces the mesylate group via an Sₙ2 reaction, introducing the azido (B1232118) group at the 3' position with inversion of configuration.[9]

-

Deprotection: The trityl protecting group at the 5' position is removed under acidic conditions to yield Zidovudine.

Protocol for In Vitro Antiviral Activity Assay

This protocol is a generalized procedure for evaluating the antiviral activity of compounds against viruses like influenza A.

-

Cell Culture: Madin-Darby canine kidney (MDCK) cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cytotoxicity Assay: A cytotoxicity assay (e.g., MTT assay) is performed to determine the concentration of the test compound that causes 50% cell death (CC₅₀).

-

Antiviral Assay: a. MDCK cells are seeded in 96-well plates and incubated until a confluent monolayer is formed. b. The cells are then infected with the virus (e.g., influenza A/PR/8/34/(H1N1)) at a specific multiplicity of infection (MOI). c. After a short adsorption period, the virus-containing medium is removed, and the cells are washed. d. The cells are then incubated with fresh medium containing serial dilutions of the test compound. e. After a suitable incubation period (e.g., 48-72 hours), the antiviral effect is quantified. This can be done by measuring the inhibition of virus-induced cytopathic effect (CPE) or by quantifying viral protein or nucleic acid levels (e.g., via ELISA or RT-qPCR). f. The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

-

Selectivity Index (SI): The SI is calculated as the ratio of CC₅₀ to IC₅₀. A higher SI value indicates a more favorable safety profile for the compound.

Signaling Pathways and Experimental Workflows

Pyrimidine Biosynthesis Pathways

Modified pyrimidine nucleosides often exert their effects by targeting the de novo or salvage pathways of pyrimidine biosynthesis.[18][19] These pathways are crucial for providing the necessary building blocks for DNA and RNA synthesis.[19]

Caption: De novo and salvage pathways for pyrimidine biosynthesis.

General Workflow for Synthesis and Screening of Modified Pyrimidine Nucleosides

The development of new modified pyrimidine nucleosides follows a structured workflow from initial design to biological evaluation.

Caption: General workflow for the synthesis and screening of modified pyrimidine nucleosides.

Mechanism of Action of Nucleoside Analogue Chain Terminators

The primary mechanism of action for many antiviral nucleoside analogues is the termination of the growing DNA or RNA chain.

Caption: Mechanism of action of nucleoside analogue chain terminators.

Conclusion

Modified pyrimidine nucleosides continue to be a rich source of therapeutic agents. The ongoing exploration of novel modifications, synthetic methodologies, and biological targets promises to deliver new and improved treatments for a wide range of diseases. A deep understanding of the structure-activity relationships and mechanisms of action is paramount for the rational design of the next generation of these life-saving drugs. This guide has provided a foundational overview to aid researchers and drug development professionals in this critical endeavor.

References

- 1. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Pyrimidine - Wikipedia [en.wikipedia.org]

- 6. Making sure you're not a bot! [mostwiedzy.pl]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 9. publications.iarc.who.int [publications.iarc.who.int]

- 10. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 16. Synthesis and biological evaluation of prodrugs of zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. microbenotes.com [microbenotes.com]

The Structural Impact of Dual Methylation on Uridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural consequences of dual methylation on the uridine (B1682114) nucleoside within RNA. It delves into the specific conformational changes, thermodynamic implications, and biological significance of these modifications. Detailed experimental protocols for the characterization of doubly methylated uridine-containing RNA are also provided, alongside a visualization of the pertinent biological pathways.

Introduction to Uridine Methylation in RNA

Post-transcriptional modification of RNA nucleosides is a critical mechanism for regulating RNA structure and function. Methylation is one of the most common modifications, and the dual methylation of a single uridine residue can have profound effects on local RNA conformation, stability, and interaction with cellular machinery. These modifications play crucial roles in a variety of biological processes, from tRNA recognition and ribosomal function to the modulation of mRNA translation and stability. Understanding the precise structural impact of these modifications is paramount for the rational design of RNA-based therapeutics and for elucidating fundamental biological processes.

This guide focuses on two key examples of dually methylated uridine:

-

5,2'-O-dimethyluridine (m⁵Um): Methylation at the C5 position of the uracil (B121893) base and the 2'-hydroxyl group of the ribose sugar.

-

N3,2'-O-dimethyluridine (m³Um): Methylation at the N3 position of the uracil base and the 2'-hydroxyl group of the ribose sugar.

Quantitative Analysis of Structural and Thermodynamic Effects

The introduction of two methyl groups to a uridine residue induces significant and quantifiable changes in its stereochemistry and the thermodynamic stability of the RNA duplex. These alterations are summarized below.

| Modification | Structural Parameter | Observation | Impact on RNA Structure | Reference |

| 5,2'-O-dimethyluridine (m⁵Um) | Sugar Pucker Conformation | Predominantly C3'-endo | Stabilizes A-form helical geometry | [1] |

| Glycosidic Bond Torsion Angle (χ) | Prefers anti conformation | Optimizes base stacking interactions | [1] | |

| Thermodynamic Stability (ΔG°₃₇) | Increased stability of RNA duplexes | Enhanced base stacking and hydrophobic interactions | [2] | |

| N3,2'-O-dimethyluridine (m³Um) | Sugar Pucker Conformation | Shift towards C3'-endo | Promotes A-form helix | [3] |

| Hydrogen Bonding | Disruption of Watson-Crick H-bond at N3 | Alters base pairing specificity | [3] | |

| Thermodynamic Stability (ΔG°₃₇) | Decreased stability of RNA duplexes | Loss of a key hydrogen bond in base pairing | [3] |

Signaling Pathway: Impact of tRNA T-Loop Dual Methylation on Translation

Dual methylation of uridine, particularly within the T-loop of transfer RNA (tRNA), plays a crucial role in ensuring proper tRNA folding, stability, and efficient protein synthesis. The following diagram illustrates the signaling pathway from tRNA maturation to translational regulation, highlighting the importance of these modifications.

Caption: tRNA T-loop modifications are crucial for tRNA stability and recognition by aminoacyl-tRNA synthetases, ensuring efficient protein translation.

Experimental Protocols

Synthesis of RNA Oligonucleotides Containing Dually Methylated Uridine

Objective: To synthesize RNA oligonucleotides with site-specific incorporation of dually methylated uridine phosphoramidites for structural and functional studies.

Methodology: Solid-phase phosphoramidite (B1245037) chemistry is the standard method for the synthesis of modified RNA oligonucleotides.[4]

Protocol:

-

Phosphoramidite Preparation: Synthesize or procure the desired dually methylated uridine phosphoramidite (e.g., 5,2'-O-dimethyluridine-3'-phosphoramidite or N3,2'-O-dimethyluridine-3'-phosphoramidite).

-

Solid Support: Use a controlled pore glass (CPG) solid support functionalized with the initial nucleoside of the target RNA sequence.

-

Automated RNA Synthesis: Perform the synthesis on an automated DNA/RNA synthesizer. The synthesis cycle consists of four steps:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group with an acid (e.g., trichloroacetic acid).

-

Coupling: Addition of the next phosphoramidite, including the modified uridine phosphoramidite at the desired position, activated by a catalyst (e.g., 5-(ethylthio)-1H-tetrazole).

-

Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in water/pyridine).

-

-

Cleavage and Deprotection:

-

Cleave the synthesized RNA from the solid support using a solution of ammonia (B1221849) and methylamine (B109427) (AMA).

-

Remove the base and phosphate protecting groups by heating in the AMA solution.

-

Remove the 2'-hydroxyl protecting groups (e.g., TBDMS) using a fluoride (B91410) reagent (e.g., triethylamine (B128534) trihydrofluoride).

-

-

Purification: Purify the crude RNA product using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

Verification: Confirm the identity and purity of the synthesized RNA by mass spectrometry (e.g., ESI-MS).

NMR Spectroscopy for Structural Analysis

Objective: To determine the three-dimensional structure of the dually methylated uridine-containing RNA in solution.[5]

Methodology: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the conformation and dynamics of RNA molecules.

Protocol:

-

Sample Preparation:

-

Dissolve the purified RNA oligonucleotide in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5).

-

For observing exchangeable imino protons, the sample should be in 90% H₂O/10% D₂O. For non-exchangeable protons, lyophilize and resuspend the sample in 99.9% D₂O.

-

The typical RNA concentration for NMR is 0.5-1.0 mM.

-

-

NMR Data Acquisition:

-

Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600-900 MHz).

-

1D ¹H NMR: To assess overall sample quality and folding.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proton-proton proximities, which are crucial for determining the overall fold and sugar pucker conformation.

-

2D TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled protons within each ribose spin system.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.

-

2D ¹H-³¹P HETCOR (Heteronuclear Correlation): To probe the conformation of the phosphate backbone.

-

-

Data Processing and Analysis:

-

Process the NMR data using software such as NMRPipe or TopSpin.

-

Assign the NMR resonances using software like Sparky or CARA.

-

Extract distance and dihedral angle restraints from the NOESY and TOCSY spectra.

-

-

Structure Calculation:

-

Use the experimental restraints to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols in software packages like Xplor-NIH, CYANA, or AMBER.

-

Validate the final ensemble of structures based on their agreement with the experimental data and stereochemical quality.

-

Mass Spectrometry for Modification Mapping and Quantification

Objective: To confirm the presence and location of the dual methylation and to quantify its abundance in a biological sample.[6][7]

Methodology: Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful tool for the analysis of RNA modifications.[8]

Protocol:

-

RNA Digestion:

-

Isolate the total RNA or the specific RNA species of interest from the biological sample.

-

Digest the RNA into single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).[7]

-

-

LC-MS/MS Analysis:

-

Separate the resulting nucleosides using reverse-phase HPLC.

-

Introduce the separated nucleosides into a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument) via electrospray ionization (ESI).

-

Quantification: Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to quantify the dually methylated uridine by comparing its signal intensity to that of an isotopically labeled internal standard.

-

Identification: The precursor ion mass will correspond to the dually methylated uridine, and the fragmentation pattern (MS/MS spectrum) will confirm its identity.

-

-

Data Analysis:

-

Analyze the LC-MS/MS data using specialized software to identify and quantify the modified nucleoside based on its retention time and mass-to-charge ratio.

-

Conclusion

The dual methylation of uridine represents a subtle yet powerful mechanism for fine-tuning RNA structure and function. Modifications such as 5,2'-O-dimethyluridine and N3,2'-O-dimethyluridine can either stabilize or destabilize the RNA duplex, respectively, by altering sugar pucker, base stacking, and hydrogen bonding capabilities. These structural changes have significant implications for biological processes, particularly in the context of tRNA maturation and translational fidelity. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the structural and functional consequences of these and other RNA modifications, paving the way for advancements in RNA biology and the development of novel RNA-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]

Epitranscriptomic Marks N3-methyluridine and 5-methyluridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of epitranscriptomics has unveiled a complex layer of gene regulation mediated by chemical modifications of RNA molecules. Among the more than 170 known RNA modifications, N3-methyluridine (m3U) and 5-methyluridine (B1664183) (m5U) are gaining prominence for their roles in fundamental biological processes and their implications in human disease. This technical guide provides an in-depth overview of the core aspects of m3U and m5U biology, including their enzymatic machinery, biological functions, and association with disease. Detailed experimental protocols for their detection and quantification are provided, along with a summary of available quantitative data and visualizations of key pathways and workflows.

N3-methyluridine (m3U): A Key Player in Ribosome Function

N3-methyluridine is a post-transcriptional modification where a methyl group is added to the nitrogen at position 3 of the uracil (B121893) base. This modification is predominantly found in ribosomal RNA (rRNA) across archaea, eubacteria, and eukaryotes, highlighting its conserved importance.[1][2]

The Enzymatic Machinery: Writers, Erasers, and Readers

The installation, removal, and recognition of m3U are governed by a dedicated set of proteins.

-

Writers (Methyltransferases): In eukaryotes, the methylation of uridine (B1682114) at the N3 position in rRNA is carried out by specific methyltransferases. For instance, in yeast, the enzymes Bmt5 and Bmt6 are responsible for m3U modifications in the 25S rRNA.[1] In Escherichia coli, the enzyme RlmE is responsible for the m3U1498 modification in 16S rRNA.

-

Erasers (Demethylases): The demethylation of m3U in single-stranded RNA can be mediated by the fat mass and obesity-associated protein (FTO), an enzyme known for its broad demethylase activity.[1] The ALKBH family of proteins are also known erasers for various RNA methylations, including N1-methyladenosine (m1A) and N3-methylcytosine (m3C), suggesting they may also play a role in m3U demethylation.[2]

-

Readers (Binding Proteins): Currently, specific reader proteins that recognize and bind to m3U to elicit downstream effects are not well-characterized.

Biological Functions and Disease Implications

The primary role of m3U is in modulating ribosome function.[3] By being strategically located within the catalytic core of the ribosome, m3U can influence ribosomal subunit binding and the interaction with transfer RNA (tRNA).[3] This modification can affect the secondary structure and base-pairing ability of rRNA, thereby fine-tuning protein synthesis.[3] Dysregulation of m3U has been linked to impaired ribosome biogenesis and function, which can have cascading effects on cellular homeostasis and contribute to disease states.

5-methyluridine (m5U): A Stabilizing Force in tRNA

5-methyluridine, also known as ribothymidine, is a widespread RNA modification characterized by the addition of a methyl group at the 5th carbon of the uracil ring. It is most abundantly found in the T-loop of transfer RNA (tRNA) in both bacteria and eukaryotes, where it plays a crucial role in tRNA stability and function.[1] m5U has also been detected in ribosomal RNA (rRNA) and, at lower levels, in messenger RNA (mRNA).[4]

The Enzymatic Machinery: Writers, Erasers, and Readers

The enzymes responsible for m5U metabolism are being actively investigated.

-

Writers (Methyltransferases): In mammals, the TRMT2A and TRMT2B enzymes are the primary writers of m5U. TRMT2A is responsible for the m5U54 modification in cytosolic tRNAs, while TRMT2B is localized to the mitochondria and catalyzes m5U formation in both mitochondrial tRNA and the 12S rRNA.[5] In yeast, the homolog Trm2 is responsible for m5U formation.[5]

-

Erasers (Demethylases): To date, no specific eraser enzyme that actively removes the methyl group from m5U has been definitively identified.

-

Readers (Binding Proteins): The Y-box binding protein 1 (YBX1) has been identified as a reader of 5-methylcytosine (B146107) (m5C) and is known to bind to a significant portion of m5C-modified mRNAs to enhance their stability.[4][6][7][8][9] While direct binding of YBX1 to m5U has not been conclusively demonstrated, its role as a reader for a similar pyrimidine (B1678525) modification suggests it may have a broader specificity that could include m5U.

Biological Functions and Disease Implications

The presence of m5U at position 54 in the T-loop of tRNA is critical for maintaining the structural integrity of the tRNA molecule.[5] This modification contributes to the stability of the L-shaped tertiary structure of tRNA, which is essential for its proper function in protein synthesis.[5] The lack of m5U can lead to tRNA instability and the generation of tRNA-derived small RNAs (tsRNAs), which are implicated in cellular stress responses.[5]

Dysregulation of m5U levels has been associated with several human diseases. For instance, altered m5U patterns have been observed in breast cancer and systemic lupus erythematosus.[1] The involvement of TRMT2A in the cell cycle and its correlation with HER2-positive breast cancer suggest a role for m5U in cancer progression.[3][10] Furthermore, the impact of m5U on tRNA stability and translation fidelity points to its potential involvement in a wide range of cellular stress pathways and metabolic diseases.

Quantitative Data on m3U and m5U Modifications

Quantitative analysis of RNA modifications is crucial for understanding their regulatory roles. The abundance and stoichiometry of m3U and m5U can vary depending on the RNA species, cellular context, and physiological state.

| Modification | RNA Type | Organism/Cell Type | Position | Abundance/Stoichiometry | Reference |

| m3U | 28S rRNA | Human | 4513 | Present | [1] |

| 16S rRNA | E. coli | 1498 | Present | [1] | |

| 25S rRNA | Yeast | 2634, 2843 | Present | [1] | |

| m5U | tRNA | Bacteria, Eukaryotes | 54 (T-loop) | Highly abundant and conserved | [1] |

| 23S rRNA | B. subtilis | 747, 1939 | Present | [1] | |

| mRNA | Yeast | Various | Low abundance (~1 m5U per ~35,000 U) | [4] | |

| tRNAPhe | E. coli | - | Loss of m5U leads to altered stoichiometry of other modifications (Ψ, i6A, acp3U) | [4] |

Experimental Protocols for m3U and m5U Detection and Quantification

Several techniques are available for the detection and quantification of m3U and m5U, ranging from antibody-based methods to high-resolution mass spectrometry and sequencing approaches.

Mass Spectrometry (MS)-Based Quantification

Principle: This method involves the enzymatic digestion of RNA into individual nucleosides, followed by separation using liquid chromatography (LC) and detection by tandem mass spectrometry (MS/MS). The mass-to-charge ratio of the modified nucleoside allows for its unambiguous identification and quantification relative to its unmodified counterpart.

Detailed Methodology:

-

RNA Isolation and Purification: Isolate total RNA from cells or tissues using a standard protocol (e.g., TRIzol extraction). For analysis of specific RNA species (e.g., tRNA, rRNA, mRNA), perform enrichment using appropriate methods (e.g., size selection for tRNA, poly(A) selection for mRNA).[11][12]

-

Enzymatic Digestion: Digest 100-200 ng of purified RNA to single nucleosides using a cocktail of nucleases. A common combination includes nuclease P1 followed by bacterial alkaline phosphatase (BAP).[12][13]

-

Incubate RNA with nuclease P1 (e.g., 0.5 U/µL) and BAP in a suitable buffer (e.g., 20 mM HEPES, pH 7.0) at 37°C for at least 3 hours. For RNAs containing 2'-O-methylated nucleosides, a longer digestion (up to 24 hours) may be necessary.[12]

-

-

LC-MS/MS Analysis:

-

Inject the digested nucleoside mixture into an LC-MS/MS system.

-

Separate the nucleosides using a C18 reverse-phase column with a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for uridine, m3U, and m5U.

-

Quantify the amount of m3U and m5U by comparing the peak areas to those of known amounts of synthetic standards.[14]

-

FICC-Seq (Fluorouracil-Induced Catalytic Crosslinking and Sequencing) for m5U

Principle: FICC-Seq is a method for the genome-wide, single-nucleotide resolution mapping of m5U sites. It relies on the incorporation of 5-fluorouracil (B62378) (5FU) into nascent RNA, which then forms a covalent crosslink with the m5U methyltransferase (e.g., TRMT2A) at the target uridine site. Immunoprecipitation of the enzyme-RNA complex followed by sequencing identifies the precise location of the modification.[15]

Detailed Methodology:

-

Cell Treatment: Treat cells (e.g., HEK293 or HAP1) with 100 µM 5-Fluorouracil for 24 hours.[15]

-

Cell Lysis and RNA Fragmentation: Lyse the cells and partially fragment the RNA using a low concentration of RNase I.[15]

-

Immunoprecipitation: Immunoprecipitate the endogenous TRMT2A-RNA complexes using a TRMT2A-specific antibody.

-

Library Preparation and Sequencing:

-

Ligate a 3' adapter to the RNA fragments.

-

Perform reverse transcription to generate cDNA.

-

Ligate a 5' adapter and amplify the library by PCR.

-

Sequence the library using a high-throughput sequencing platform.

-

-

Data Analysis: Align the sequencing reads to the reference genome. The crosslinked m5U sites will be identified as peaks in the sequencing data.

miCLIP (methylation individual-Nucleotide-Resolution Cross-Linking and Immunoprecipitation)

Principle: miCLIP is a technique used to map RNA modifications at single-nucleotide resolution. It involves UV crosslinking of an antibody to its target RNA modification, followed by immunoprecipitation and sequencing. The crosslinking event induces mutations or truncations during reverse transcription, which allows for the precise identification of the modified nucleotide.[16][17][18]

Detailed Methodology:

-

RNA Fragmentation and Immunoprecipitation: Fragment total or poly(A)-selected RNA and incubate with an antibody specific to the modification of interest (an anti-m5U antibody would be required).

-

UV Crosslinking: Expose the RNA-antibody mixture to UV light to induce covalent crosslinks.

-

Immunoprecipitation and Purification: Immunoprecipitate the RNA-antibody complexes using protein A/G beads. Run the complexes on an SDS-PAGE gel and transfer to a nitrocellulose membrane to purify the crosslinked complexes.

-

Library Preparation:

-

Elute the RNA from the membrane and perform partial proteinase K digestion to leave a peptide remnant at the crosslink site.

-

Ligate a 3' adapter to the RNA fragments.

-

Perform reverse transcription. The reverse transcriptase will either terminate or introduce a mutation at the site of the peptide remnant.

-

Circularize the resulting cDNA.

-

Relinerize the cDNA and amplify by PCR.

-

-

Sequencing and Data Analysis: Sequence the library and analyze the data to identify sites of truncation or specific mutations, which correspond to the location of the RNA modification.[16]

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental procedures can aid in understanding the complex roles of m3U and m5U.

m3U in Ribosome Biogenesis

The methylation of rRNA by m3U writers is an integral part of ribosome maturation. This modification contributes to the proper folding and assembly of the ribosomal subunits, ensuring their functionality in protein synthesis.

Caption: m3U modification pathway in ribosome biogenesis.

m5U in tRNA Maturation and Function

The TRMT2A-mediated methylation of tRNA at position U54 is a key step in tRNA maturation, contributing to its stability and proper function during translation.

Caption: Role of m5U in tRNA stability and function.

FICC-Seq Experimental Workflow

This diagram outlines the key steps in the FICC-Seq protocol for identifying m5U sites.

Caption: FICC-Seq workflow for m5U mapping.

miCLIP Experimental Workflow

This diagram illustrates the major steps involved in the miCLIP protocol for single-nucleotide resolution mapping of RNA modifications.

Caption: miCLIP workflow for modification mapping.

Conclusion

N3-methyluridine and 5-methyluridine are integral components of the epitranscriptomic landscape, with profound effects on RNA structure, function, and cellular homeostasis. While significant progress has been made in identifying the "writer" enzymes for these modifications and developing sophisticated techniques for their detection, the identity of their "erasers" and "readers" remains an active area of investigation. A deeper understanding of the complete enzymatic machinery and the downstream signaling pathways regulated by m3U and m5U will be critical for elucidating their full biological impact and for leveraging this knowledge in the development of novel therapeutic strategies for a range of human diseases.

References

- 1. Epitranscriptome: Review of Top 25 Most-Studied RNA Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of epitranscriptome reader proteins experimentally and in silico: Current knowledge and future perspectives beyond the YTH domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human TRMT2A methylates tRNA and contributes to translation fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Unveiling the immunological functions of the RNA m5C reader YBX1 in cancer [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Mapping m6A at individual-nucleotide resolution using crosslinking and immunoprecipitation (miCLIP) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. miCLIP-seq - Profacgen [profacgen.com]

- 18. miCLIP-m6A [illumina.com]

enzymatic pathways for uridine methylation in RNA

An In-depth Technical Guide to Enzymatic Pathways for Uridine (B1682114) Methylation in RNA

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymatic pathways responsible for uridine modifications in RNA. It details the mechanisms of 5-methyluridine (B1664183) (m⁵U) formation, 2'-O-methylation of uridine (Um), and the isomerization of uridine to pseudouridine (B1679824) (Ψ). The guide includes structured data, detailed experimental protocols, and pathway visualizations to serve as a critical resource for research and development in epitranscriptomics and therapeutic design.

Introduction to Uridine Modifications

Uridine, a fundamental component of RNA, is subject to a variety of post-transcriptional modifications that significantly expand the functional capacity of RNA molecules. These modifications are critical for regulating RNA stability, structure, and function, thereby influencing processes from translation to cellular stress response. The primary enzymatic modifications of uridine include the addition of a methyl group to the base (5-methyluridine, m⁵U) or the ribose sugar (2'-O-methyluridine, Um), and the isomerization to pseudouridine (Ψ). Understanding the enzymes that catalyze these modifications—the "writers" of the epitranscriptomic code—is crucial for deciphering their roles in health and disease.

Pathway for 5-Methyluridine (m⁵U) Synthesis

5-methyluridine (m⁵U), also known as ribothymidine, is a highly conserved modification found predominantly in tRNA and rRNA. The methylation occurs at the C5 position of the uracil (B121893) base and is catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases.

Enzymatic Machinery

The enzymes responsible for m⁵U formation belong to the TrmA/Trm2 family. In bacteria, TrmA is the primary enzyme responsible for methylating U54 in the T-loop of most tRNAs.[1][2] In eukaryotes, the homologous enzyme is known as Trm2 (or eTrm2p), which performs the same function.[2] A distinct set of SAM-dependent enzymes, RumA and RumB, catalyze the formation of m⁵U at positions U1939 and U747, respectively, in bacterial 23S rRNA.[1] The methyl group for this reaction is derived from SAM, which is converted to S-adenosyl-L-homocysteine (SAH) during the process.[1][3]

Caption: Pathway for SAM-dependent synthesis of 5-methyluridine (m⁵U).

Quantitative Data: Substrates of m⁵U Methyltransferases

| Enzyme Family | Organism Type | Primary Substrate(s) | Specific Position(s) | Reference |

| TrmA/Trm2 | Bacteria, Eukarya | tRNA | U54 (T-loop) | [1][2] |

| RumA | Bacteria | 23S rRNA | U1939 | [1] |

| RumB | Bacteria | 23S rRNA | U747 | [1] |

Pathway for 2'-O-Methyluridine (Um) Synthesis

2'-O-methylation is one of the most common RNA modifications, occurring on any of the four nucleotides.[4] In this modification, a methyl group is added to the 2'-hydroxyl group of the ribose sugar. This can be catalyzed by standalone protein enzymes or, more commonly in eukaryotes, by box C/D small nucleolar ribonucleoproteins (snoRNPs), where a guide RNA directs the methyltransferase to a specific site.[4]

Enzymatic Machinery

-

Standalone Enzymes: FTSJ1 is a human 2'-O-methyltransferase that modifies several tRNAs at positions 32 and 34 in the anticodon loop.[5][6][7][8][9] Its activity is crucial for accurate translation, and mutations in the FTSJ1 gene are linked to non-syndromic X-linked intellectual disability.[6][7] FTSJ1 often functions as part of a complex, for instance with WDR6, to achieve its full catalytic activity.[7]

-

SPOUT Superfamily: This large family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases is characterized by a deep trefoil knot in their catalytic domain.[10][11][12] Members of this family, such as TrmH, catalyze 2'-O-methylation on various RNA substrates, primarily tRNA and rRNA.[10][12][13]

Caption: Synthesis of 2'-O-methyluridine (Um) by standalone methyltransferases.

Quantitative Data: Known Human FTSJ1 Substrates

| Enzyme | Substrate RNA | Modification Position(s) | Associated Pathology | Reference |

| FTSJ1 | tRNA-Phe(GAA) | Cm32, Gm34 | X-linked Intellectual Disability | [7][8] |

| tRNA-Arg(UCG) | Cm32 | X-linked Intellectual Disability | [6] | |

| tRNA-Gln(CUG) | Cm32 | X-linked Intellectual Disability | [6] | |

| tRNA-Gly(CCC) | Um32 | X-linked Intellectual Disability | [6] | |

| tRNA-Leu(CAG) | Um34 | X-linked Intellectual Disability | [6] |

Pathway for Pseudouridylation (Ψ)

Pseudouridylation is the most abundant RNA modification, where uridine is isomerized into pseudouridine (Ψ) through a C-C glycosidic bond instead of the usual C-N bond.[14][15] This reaction is catalyzed by pseudouridine synthases (PUS enzymes).[15][16] Pseudouridylation can be achieved through two mechanisms: by standalone PUS enzymes that directly recognize their RNA targets, or by H/ACA box ribonucleoproteins (RNPs), where a guide RNA directs the catalytic protein (dyskerin/DKC1 in humans) to the target uridine.[16][17][18]

Enzymatic Machinery

There are several families of PUS enzymes (e.g., TruA, TruB, RluA, TruD), each targeting specific uridines in different types of RNA, including tRNA, rRNA, snRNA, and mRNA.[14][19] For example, Pus1 is known to modify multiple positions in tRNA and over 60 mRNAs in yeast.[14] Pus4 targets U55 in tRNA, and Pus7 modifies U2 snRNA.[14][19] Dysregulation of PUS enzymes has been implicated in various diseases, including mitochondrial disorders and cancer.[15][16]

Caption: The two major pathways for RNA pseudouridylation.

Quantitative Data: Substrate Diversity of Yeast Pseudouridine Synthases

| Enzyme | Family | Cytoplasmic tRNA Sites | Mitochondrial tRNA Sites | Other RNA Targets | Reference |

| Pus1 | TruA | U27/28, U35, U55 | - | snRNA, mRNA | [14][19] |

| Pus2 | TruA | U26/27 | - | - | [19] |

| Pus3 | TruA | U38/39 | U39 | - | [14][19] |

| Pus4 | TruB | U55 | - | mRNA | [19] |

| Pus6 | RluA | U31 | - | - | [14] |

| Pus7 | TruD | U13, U35 | - | 5S rRNA, U2 snRNA, mRNA | [14][19] |

| Pus9 | RluA | - | U32 | mRNA | [14] |

Experimental Protocols

Accurate detection and quantification of uridine modifications are essential for functional studies. Liquid chromatography-mass spectrometry (LC-MS) and sequencing-based methods are primary techniques employed in the field.

Protocol 1: Quantitative Analysis of RNA Modifications by LC-MS/MS

This protocol outlines the general steps for quantifying nucleoside modifications from total RNA or purified RNA species.[20][21][22][23]

1. RNA Isolation and Purification:

-

Isolate total RNA from cells or tissues using a commercial kit (e.g., PureLink RNA Mini Kit) or TRIzol-based methods.[20][22] Ensure all surfaces and reagents are RNase-free.

-

Assess RNA quality and integrity using agarose (B213101) gel electrophoresis (checking for clear 18S and 28S rRNA bands) and quantify using a spectrophotometer (e.g., NanoDrop) or fluorometer (e.g., Qubit).[22][24]

-

(Optional) Purify specific RNA fractions. For mRNA, use oligo(dT) magnetic beads.[21] For tRNA or rRNA, size-selection via PAGE or other chromatography methods can be used.[23]

2. Enzymatic Digestion of RNA to Nucleosides:

-

In a sterile microfuge tube, combine up to 2.5 µg of RNA with nuclease P1 (e.g., 1 U) and bacterial alkaline phosphatase (BAP) (e.g., 0.5 U) in a suitable buffer (e.g., 20 mM HEPES, pH 7.0).[21]

-

Incubate the reaction at 37°C for at least 3 hours. For detecting 2'-O-methylated nucleosides, which can be resistant to some nucleases, a prolonged digestion of up to 24 hours may be necessary.[21]

-

After digestion, samples can be subjected directly to LC-MS/MS analysis or stored at -80°C.

3. LC-MS/MS Analysis:

-

Chromatography: Separate the digested nucleosides using reverse-phase liquid chromatography. A C18 column is commonly used.[25]

-

Mobile Phase A: 0.1% formic acid in ultrapure water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient might run from 1% to 70% Mobile Phase B over several minutes to elute nucleosides based on their hydrophobicity.[25]

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive ion mode with a mass-to-charge (m/z) range appropriate for nucleosides (e.g., 250-300 m/z).[20][22]

-

Use tandem mass spectrometry (MS2) fragmentation to confirm the identity of standard and modified nucleosides.[20][22]

-

Quantify nucleosides by comparing the area under the curve for each detected nucleoside against a standard curve generated from serial dilutions of pure nucleoside standards.[20]

-

References

- 1. Mechanisms and inhibition of uracil methylating enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Intellectual disability‐associated gene ftsj1 is responsible for 2′‐O‐methylation of specific tRNAs | EMBO Reports [link.springer.com]

- 8. FTSJ1 FtsJ RNA 2'-O-methyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. FTSJ1 FtsJ RNA 2'-O-methyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. A family divided: Distinct structural and mechanistic features of the SpoU-TrmD (SPOUT) methyltransferase superfamily - PMC [pmc.ncbi.nlm.nih.gov]